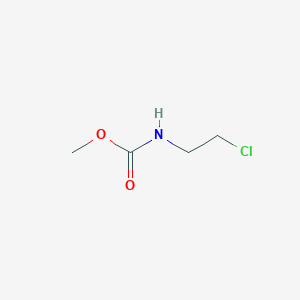

Methyl (2-chloroethyl)carbamate

Description

Propriétés

Numéro CAS |

13989-86-1 |

|---|---|

Formule moléculaire |

C4H8ClNO2 |

Poids moléculaire |

137.56 g/mol |

Nom IUPAC |

methyl N-(2-chloroethyl)carbamate |

InChI |

InChI=1S/C4H8ClNO2/c1-8-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) |

Clé InChI |

RHGACTQWKOOOFE-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)NCCCl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Agricultural Applications

Methyl (2-chloroethyl)carbamate is primarily utilized as an active ingredient in pesticides and herbicides due to its efficacy against various pests. Its mode of action often involves the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmission in insects, leading to their death.

Table 1: Efficacy of this compound in Pest Control

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Leafhoppers | 75 | 90 |

| Caterpillars | 100 | 80 |

Research indicates that this compound can effectively reduce pest populations while being less toxic to beneficial insects compared to other traditional insecticides.

Pharmaceutical Applications

In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, including enzymes and receptors.

This compound has been studied for its biological activity beyond pest control:

- Neurotoxicity : Research on its neurotoxic effects has revealed that exposure can lead to decreased acetylcholinesterase activity in mammalian systems, raising concerns about its safety in agricultural use .

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, warranting further investigation into its potential as an antibacterial agent .

Table 2: Toxicity Data

| Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 12 | Mortality |

| Oncorhynchus mykiss | 25 | Behavioral changes |

| Rattus norvegicus | 15 | Neurological symptoms |

Case Study 1: Insecticide Efficacy

A field trial conducted on a soybean crop demonstrated that this compound significantly reduced aphid populations compared to untreated controls. The study highlighted a reduction of over 85% in pest numbers within two weeks of application.

Case Study 2: Neurotoxicity Assessment

A study assessing the neurotoxic effects of various carbamates found that this compound caused significant inhibition of acetylcholinesterase activity in rat models. This raised awareness about the risks associated with exposure during agricultural applications .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

*Note: this compound's properties are inferred from analogs.

Key Observations :

- Ester Group Impact : Methyl esters (e.g., Methyl carbamate) are less lipophilic than ethyl or tert-butyl esters, affecting bioavailability and metabolic stability .

- Chloroethyl Reactivity : The 2-chloroethyl group facilitates DNA cross-linking, a mechanism shared with chemotherapeutics like cyclophosphamide .

Pharmacokinetics and Toxicity

- Methyl vs. Ethyl Carbamates: Methyl carbamates are non-genotoxic due to the inability of the methyl group to form epoxides, whereas ethyl carbamates are carcinogenic (e.g., ethyl carbamate in alcoholic beverages) . In pharmacokinetic studies, methyl carbamate derivatives (e.g., PCNU) exhibit lower plasma AUC (Area Under the Curve) compared to ethyl analogs, suggesting faster clearance .

- Toxicity of 2-Chloroethyl Derivatives: Compounds with N-(2-chloroethyl) groups (e.g., tert-butyl derivatives) show cytotoxicity, mutagenicity, and immunosuppression, akin to nitrogen mustards . Anticancer activity varies: Methyl carbamate derivatives (e.g., Compound 9 in ) achieved a T/C value of 266 vs. 230 for 2-chloroethyl carbamate (Compound 10), indicating substituent-dependent efficacy .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of Methyl (2-chloroethyl)carbamate in academic research?

Answer:

The synthesis of carbamates with 2-chloroethyl groups often employs Boc-protection strategies and Mitsunobu reactions for regioselective alkylation. Key steps include:

- Reagent selection : Use tert-butyl dicarbonate (Boc anhydride) for amine protection, as demonstrated in analogous syntheses of tert-butyl (2-chloroethyl)(methyl)carbamate .

- Solvent optimization : Anhydrous THF or dichloromethane minimizes side reactions (e.g., hydrolysis) during carbamate formation .

- Purification : Recrystallization in ethanol or column chromatography improves purity (yields up to 80% reported in related syntheses) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR can confirm the carbamate backbone and chloroethyl substituents. Look for characteristic peaks:

- GC-MS : Use intra-day precision protocols (e.g., RSD <1% for carbamates) to quantify trace impurities .

- Single-crystal X-ray diffraction : Resolves bond distances (e.g., S–N asymmetry in sulfamide derivatives) for structural validation .

Advanced: How can researchers investigate the alkylation mechanism of this compound in biological systems?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps .

- LC-HRMS trapping experiments : Use nucleophiles (e.g., glutathione) to detect transient electrophilic intermediates .

- Computational modeling : DFT studies predict regioselectivity in DNA adduct formation, as seen in related chloroethylnitrosoureas .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in antitumor analogs of this compound?

Answer:

- Scaffold diversification : Introduce sulfamide or nitro groups to enhance cytotoxicity, as in N-(2-chloroethyl)nitro-sulfamides (CENS) .

- Cellular assays : Compare IC values across analogs in cancer cell lines (e.g., leukemia, breast cancer) to correlate substituent effects with potency .

- LogP optimization : Adjust lipophilicity via tert-butyl or methyl groups to improve blood-brain barrier penetration .

Data Contradiction: How should conflicting cytotoxicity data between in vitro and in vivo models be resolved?

Answer:

- Metabolic profiling : Identify species-specific liver enzyme activity (e.g., cytochrome P450) that may detoxify the compound in vivo .

- Dosage recalibration : Use allometric scaling to adjust concentrations across models .

- 3D tumor spheroids : Bridge the gap between 2D cell cultures and animal studies by mimicking tissue complexity .

Stability: What conditions accelerate the degradation of this compound, and how can this be mitigated?

Answer:

- Hydrolysis : The chloroethyl group is susceptible to hydrolysis in aqueous buffers (pH >7). Stabilize using non-polar solvents (e.g., DMF) and storage at −20°C .

- Thermal degradation : Monitor via TGA/DSC; avoid temperatures >50°C during synthesis .

Pharmacological: What molecular targets are implicated in the cytotoxic activity of this compound derivatives?

Answer:

- DNA alkylation : The 2-chloroethyl group forms interstrand crosslinks, similar to mechlorethamine .

- Topoisomerase inhibition : Assess via comet assays or γ-H2AX foci quantification .

- Apoptosis markers : Measure caspase-3/7 activation in treated cells .

Analytical Validation: How can researchers validate GC-MS methods for detecting this compound in biological matrices?

Answer:

- Internal standards : Use deuterated analogs (e.g., d-ethyl carbamate) to correct for matrix effects .

- Precision testing : Achieve inter-day RSD <2% by optimizing column temperature and carrier gas flow rates .

- Limit of detection (LOD) : Validate at sub-ppm levels using spiked plasma samples .

Stereochemistry: Does the stereochemical configuration of this compound derivatives impact bioactivity?

Answer:

- Chiral HPLC : Separate enantiomers using amylose-based columns and compare IC values .

- Crystallography : Resolve absolute configurations (e.g., (1S,4S) vs. (1R,4R) isomers) to link stereochemistry to potency .

Toxicology: What methodologies assess the mutagenic potential of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.